2,3-Dibromopropyl phosphorodichloridate

Description

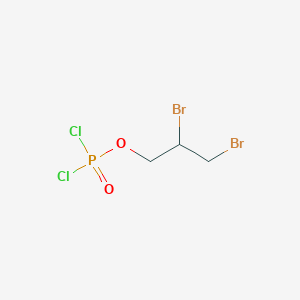

Structure

3D Structure

Properties

CAS No. |

64348-59-0 |

|---|---|

Molecular Formula |

C3H5Br2Cl2O2P |

Molecular Weight |

334.76 g/mol |

IUPAC Name |

1,2-dibromo-3-dichlorophosphoryloxypropane |

InChI |

InChI=1S/C3H5Br2Cl2O2P/c4-1-3(5)2-9-10(6,7)8/h3H,1-2H2 |

InChI Key |

WYLNHABWYBARRH-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CBr)Br)OP(=O)(Cl)Cl |

Origin of Product |

United States |

Synthesis and Chemical Transformations of 2,3 Dibromopropyl Phosphorodichloridate

Synthetic Methodologies for 2,3-Dibromopropyl Phosphorodichloridate

The primary route for synthesizing this compound involves the use of phosphoryl chloride as a key precursor. This method is a cornerstone in the industrial production of related phosphate (B84403) esters.

Reaction Pathways and Conditions for Phosphoryl Chloride Precursors

The synthesis of this compound is achieved through the reaction of 2,3-dibromopropanol with phosphoryl chloride (POCl₃). who.intnih.gov This reaction is a stepwise process where the hydroxyl group of the alcohol displaces a chloride ion on the phosphoryl chloride molecule. To synthesize the target phosphorodichloridate, a carefully controlled stoichiometry, typically a 1:1 molar ratio of 2,3-dibromopropanol to phosphoryl chloride, is essential.

The reaction is generally performed in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin (IV) chloride (SnCl₄), to enhance the electrophilicity of the phosphorus atom and facilitate the substitution. who.int The reaction conditions, including temperature and reaction time, are critical to prevent the formation of di- and tri-substituted phosphate esters. Typically, the reaction is carried out at a controlled temperature, and hydrogen chloride (HCl) is evolved as a byproduct. google.comsciencemadness.org

Table 1: Typical Reaction Conditions for Synthesis

| Reactant 1 | Reactant 2 | Molar Ratio | Catalyst | Key Conditions | Primary Product |

|---|---|---|---|---|---|

| 2,3-Dibromopropanol | Phosphoryl Chloride | ~1:1 | Lewis Acid (e.g., AlCl₃) | Controlled temperature to prevent over-reaction | This compound |

Alternative Synthetic Routes and Considerations

While the reaction of an alcohol with phosphoryl chloride is the most direct and widely documented method, other strategies for forming similar phosphate ester linkages exist in organophosphorus chemistry. An alternative conceptual approach could involve the reaction of an olefin oxide with a phosphorus oxyhalide. google.com For instance, reacting an appropriate epoxide with phosphoryl chloride can yield halogenated alkyl phosphate esters. google.com

Another possible, though less common, route for the synthesis of the broader class of tris(haloalkyl) phosphates involves the direct halogenation of a trialkyl phosphate precursor. For example, the flame retardant Tris(2,3-dibromopropyl) phosphate (TDBPP) was initially prepared by the addition of bromine to triallyl phosphate. who.int This suggests that a similar strategy, starting with an unsaturated phosphorodichloridate, could theoretically be employed, although this is not the standard industrial method.

Derivatization Chemistry of this compound

The two reactive phosphorus-chloride (P-Cl) bonds in this compound make it a versatile building block for creating a variety of phosphate derivatives.

Esterification Reactions to Form Phosphate Esters

The primary reactivity of this compound involves the further substitution of its two chlorine atoms. It can readily undergo esterification reactions with a wide range of alcohols and phenols. sciencemadness.orgwikipedia.org These reactions proceed via nucleophilic substitution at the phosphorus center, typically in the presence of an HCl acceptor like pyridine (B92270) or an amine to drive the reaction to completion. wikipedia.org This allows for the synthesis of unsymmetrical or mixed phosphate triesters by using different alcohols in sequential reaction steps. The ability to control the esterification process is key to creating a diverse library of phosphate esters with tailored properties. organic-chemistry.org

Synthesis of Tris(2,3-dibromopropyl) phosphate (TDBPP) and Bis(2,3-dibromopropyl) phosphate (BDBPP)

This compound is a direct precursor to the well-known flame retardant Tris(2,3-dibromopropyl) phosphate (TDBPP). wikipedia.orghealthvermont.govwell-labs.com The synthesis of TDBPP is achieved by reacting the phosphorodichloridate intermediate with two additional equivalents of 2,3-dibromopropanol. This completes the esterification process, replacing all three chlorine atoms of the original phosphoryl chloride with 2,3-dibromopropyl groups. nih.gov

Bis(2,3-dibromopropyl) phosphate (BDBPP) is another important derivative, recognized as a major metabolite and breakdown product of TDBPP. cymitquimica.comnih.govchemicalbook.com Synthetically, BDBPP could be prepared by reacting this compound with one equivalent of 2,3-dibromopropanol, followed by the controlled hydrolysis of the remaining P-Cl bond to yield the phosphoric acid derivative.

Table 2: Key Derivatives from this compound

| Derivative Name | Abbreviation | Synthetic Approach |

|---|---|---|

| Tris(2,3-dibromopropyl) phosphate | TDBPP | Reaction with 2 equivalents of 2,3-dibromopropanol |

| Bis(2,3-dibromopropyl) phosphate | BDBPP | Reaction with 1 equivalent of 2,3-dibromopropanol followed by hydrolysis |

Exploration of Novel Derivatives and Analogues

The high reactivity of the P-Cl bonds in this compound opens avenues for the synthesis of novel derivatives beyond simple phosphate esters. Reaction with primary or secondary amines can lead to the formation of phosphoramidates or phosphorodiamidates, which are classes of compounds with diverse biological and chemical properties. Similarly, reaction with thiols can produce thiophosphate analogues. The ability to introduce different functional groups allows for the modification of the compound's chemical and physical properties, which is a subject of ongoing research in organophosphorus chemistry.

Mechanistic Studies of Phosphorus Halogen Systems in Polymer Applications

Chemical Interactions in Polymer Matrices

The interaction of phosphorus-halogen compounds like TDBPP with polymer matrices can be of two types: additive or reactive. In an additive interaction, the flame retardant is physically mixed with the polymer and does not form covalent bonds with the polymer chains. This was a common application method for TDBPP in materials like flexible polyurethane foams and PVC. atamanchemicals.comspecialchem.com

In a reactive interaction, the flame retardant molecule contains functional groups that can react with the polymer backbone, becoming a permanent part of the polymer structure. Depending on the application, TDBPP could act as a reactive flame retardant. atamanchemicals.com This covalent bonding can lead to improved permanence of the flame retardant properties and can have a different impact on the physical properties of the polymer compared to additive flame retardants.

Role in Condensed Phase Flame Retardancy Mechanisms

Phosphorus-based flame retardants are well-known for their action in the condensed phase (the solid polymer). During combustion, they can alter the decomposition of the polymer to promote the formation of a char layer.

The presence of phosphorus in flame retardants like TDBPP significantly enhances the formation of a carbonaceous char layer on the surface of the burning polymer. researchgate.net This char is formed through a process where the phosphorus compound decomposes upon heating to produce phosphoric or polyphosphoric acid. researchgate.net These acidic species act as catalysts for the dehydration of the polymer, leading to the formation of a stable, cross-linked char. researchgate.netgreenchemicals.eu

The characterization of this char layer reveals a structure rich in phosphorus-containing complexes and C=C double bonds, which are resistant to high temperatures. researchgate.net This enhanced charring acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatile compounds. mdpi.com

| Flame Retardant Type | Mechanism of Char Formation | Characteristics of Char Layer |

| Phosphorus-Halogen (e.g., TDBPP) | Catalytic dehydration of the polymer by phosphoric/polyphosphoric acid formed during decomposition. researchgate.net | Carbonaceous, thermally stable, contains phosphorus complexes. researchgate.net |

| Non-Halogenated Phosphorus | Similar catalytic dehydration and cross-linking of the polymer. | Often thicker and more insulating depending on the specific compound. |

The char layer formed by the action of phosphorus-halogen flame retardants acts as a protective barrier. researchgate.nethasicitechnika.com This barrier has several crucial functions in flame retardancy:

Thermal Insulation: The char layer insulates the unburnt polymer from the heat of the flame, slowing down its thermal decomposition. elementis.com

Mass Transfer Barrier: It hinders the diffusion of flammable volatile decomposition products from the polymer to the flame zone. mdpi.com

Oxygen Barrier: The protective layer limits the access of oxygen to the polymer surface, which is necessary for combustion to continue. greenchemicals.eu

Vapor Phase Flame Retardancy Contributions

In addition to their condensed-phase activity, phosphorus-halogen compounds also exhibit significant flame retardancy effects in the vapor phase (the flame itself). This dual-action mechanism makes them highly effective.

The bromine component of the flame retardant is primarily responsible for the vapor-phase action. greenchemicals.eu Upon heating, the C-Br bonds break, releasing bromine radicals (Br•) into the flame. These bromine radicals are highly effective at scavenging the high-energy free radicals (H• and OH•) that propagate the combustion chain reactions in the flame. greenchemicals.eu

The phosphorus component can also contribute to vapor-phase flame retardancy. Volatile phosphorus-containing species, such as PO•, can be released into the flame where they also act as radical scavengers. nih.gov

| Component | Released Species | Mechanism of Action |

| Halogen (Bromine) | Br• | Radical trapping of H• and OH• in the flame. greenchemicals.eu |

| Phosphorus | PO•, PO₂, etc. | Radical trapping of H• and OH• in the flame. nih.gov |

Synergistic Effects with Other Flame Retardant Additives

The effectiveness of flame retardants can often be enhanced by using them in combination with other additives, a phenomenon known as synergism. flameretardants-online.com A classic example is the synergistic interaction between halogenated flame retardants and antimony trioxide (Sb₂O₃). flameretardants-online.comchemlinked.com.cn

When used together, the halogenated compound and antimony trioxide react at high temperatures to form antimony trihalides (e.g., SbBr₃), which are more volatile and more effective at inhibiting the flame in the vapor phase than the halogen acid (HBr) alone. chemlinked.com.cn This synergistic combination allows for a lower total amount of flame retardant to be used to achieve the desired level of fire safety. elementis.com

Organoclays can also exhibit synergistic effects with phosphorus-based flame retardants by enhancing the formation of a stable char layer and improving the dispersion of other additives. elementis.com

Comparative Analysis with Non-Halogenated Phosphorus Flame Retardants

There is a significant drive towards the use of halogen-free flame retardants due to environmental and health concerns associated with some halogenated compounds. electronics.org This has led to extensive research and development of non-halogenated phosphorus-based flame retardants.

| Feature | Halogenated Phosphorus FRs (e.g., TDBPP) | Non-Halogenated Phosphorus FRs (e.g., DOPO, MPP) electronics.orgbdmaee.net |

| Primary Mechanism | Dual-action: Condensed phase (char formation) and vapor phase (radical scavenging by Br• and P•). atamanchemicals.comresearchgate.netgreenchemicals.eu | Primarily condensed phase (intumescent char formation), though some can have a vapor phase contribution. electronics.orgbdmaee.net |

| Efficiency | Generally highly efficient due to the dual mechanism. specialchem.com | Efficiency varies widely with the specific chemical structure and polymer. electronics.org |

| Synergies | Strong synergy with antimony compounds. flameretardants-online.com | Synergistic with nitrogen-containing compounds (e.g., melamine) to create intumescent systems. elementis.com |

| Environmental/Health Profile | Some compounds have been restricted or banned due to toxicity and persistence. atamanchemicals.cominchem.org | Generally considered to have a more favorable environmental and health profile. bdmaee.net |

While halogenated phosphorus flame retardants like TDBPP are highly effective, the trend is moving towards non-halogenated alternatives. bdmaee.net The choice of flame retardant depends on the specific polymer, the required level of fire safety, processing conditions, and regulatory requirements.

Environmental Chemistry and Fate of 2,3 Dibromopropyl Phosphorodichloridate and Its Derivatives

Environmental Transformation Products and Metabolites

The degradation of 2,3-Dibromopropyl phosphorodichloridate and its derivatives results in the formation of various transformation products and metabolites, which may have their own environmental and toxicological profiles.

A major breakdown product identified from the degradation of the closely related Tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP) is bis(2,3-dibromopropyl) phosphate (BBPP). inchem.org In laboratory studies using activated sludge, BBPP was found to be a significant metabolite of Tris-BP. inchem.org Other metabolites that have been identified from in vivo and in vitro studies of Tris-BP include 2-bromoacrolein, 2-bromoacrylic acid, and various glutathione (B108866) conjugates. industrialchemicals.gov.au Given the structural similarities, it is likely that the environmental transformation of this compound would also yield brominated propanol (B110389) and phosphate-containing molecules.

Table 2: Known Transformation Products of Tris(2,3-dibromopropyl) phosphate

| Parent Compound | Transformation Product |

| Tris(2,3-dibromopropyl) phosphate | bis(2,3-dibromopropyl) phosphate |

| Tris(2,3-dibromopropyl) phosphate | 2,3-Dibromopropanol |

| Tris(2,3-dibromopropyl) phosphate | 2-Bromoacrolein |

The formation of metabolites from compounds like Tris-BP is often a result of oxidative metabolism. industrialchemicals.gov.au For instance, the formation of bis(2,3-dibromopropyl) phosphate from Tris-BP is understood to occur through metabolic processes. who.int In biological systems, this transformation is often mediated by enzymes. In the environment, similar transformations can be driven by microbial activity. nih.gov The initial steps in the degradation of organophosphate esters often involve the enzymatic cleavage of the ester bonds, leading to the formation of di-esters and the corresponding alcohol or phenol. mdpi.com

Occurrence and Distribution in Non-Biological Environmental Matrices

The physicochemical properties of brominated flame retardants (BFRs), such as TDBPP, including their persistence and hydrophobicity, govern their distribution in the environment. mdpi.comnih.gov These compounds can enter the environment throughout the lifecycle of products containing them, from manufacturing to disposal. mdpi.com Once released, they tend to partition to solid phases like soil and sediment. industrialchemicals.gov.aunih.gov

Brominated flame retardants are frequently detected in soil and sediment, which act as significant environmental sinks. mdpi.comindustrialchemicals.gov.au The presence of TDBPP in soil was identified in the United States as early as the 1970s. who.int For instance, studies in Arkansas detected TDBPP in soil samples, confirming its environmental release. healthvermont.gov In contrast, a 1975 survey of 20 sediment samples from various locations in Japan did not detect TDBPP, with a determination limit of 0.4-10 mg/kg. who.int

The application of biosolids from wastewater treatment plants to agricultural land is another significant pathway for soil contamination. nih.gov BFRs are hydrophobic and tend to partition to solids like sewage sludge during wastewater treatment. nih.gov A U.S. Environmental Protection Agency (EPA) survey found that the total polybrominated diphenylether (PBDE) concentration in biosolids composites was 9,400±960 μg/kg dry weight, with an estimated 24,000–36,000 kg/year of PBDEs being applied to land. nih.gov More recent studies have also focused on "novel" brominated flame retardants (NBFRs) that have replaced older formulations. Research in Melbourne, Australia, detected NBFRs in 24 out of 30 urban soil samples, with concentrations ranging up to 385 ng/g dry weight, particularly near electronic waste recycling and polymer manufacturing sites. researchgate.net

Table 1: Detection of TDBPP and Other Brominated Flame Retardants in Soil and Sediment

| Compound/Class | Location | Matrix | Concentration | Year of Study |

|---|---|---|---|---|

| TDBPP | Arkansas, USA | Soil | Detected (concentration not specified) | 1979 |

| TDBPP | Japan (various) | Sediment | Not Detected (<0.4-10 mg/kg) | 1975 |

| ΣPBDEs | USA (National Survey) | Biosolids | 9,400 ± 960 μg/kg dw | 2001 |

| Σ5NBFRs | Melbourne, Australia | Urban Soil | up to 385 ng/g dw | 2018 |

Data compiled from multiple research findings. nih.govhealthvermont.govwho.intresearchgate.netnih.gov

Due to their widespread use and release, organophosphate esters (OPEs), including halogenated variants like TDBPP, are ubiquitous in aquatic environments. mdpi.com Though TDBPP is only slightly soluble in water, it can be leached from products like textiles during laundering and released from manufacturing plants. who.inthealthvermont.gov

Monitoring has confirmed the presence of TDBPP in various aquatic systems. It has been detected in seawater samples collected from the Yellow and East China Seas. healthvermont.gov A 2014-2015 survey using passive samplers in Norwegian and Russian rivers draining into the Barents Sea also found TDBPP at levels of 100 to 200 pg/L in two Arctic rivers, indicating long-range environmental transport. nih.gov Despite its ban in many applications, these findings suggest that TDBPP is still present and mobile in the environment. nih.gov

Concentrations of related organophosphate flame retardants in surface waters can vary widely, from 25–3671 ng/L, with even higher levels found in wastewater (104–29,800 ng/L). mdpi.com For example, Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), a structurally similar compound, has been found in Chinese rivers at concentrations from 2.5 to 40 ng/L and in coastal seawater at 24 to 377 ng/L. acs.org

Table 2: Concentrations of TDBPP and Related Compounds in Aquatic Environments

| Compound | Location | Matrix | Concentration |

|---|---|---|---|

| TDBPP | Arctic Rivers (Norway/Russia) | River Water | 100 - 200 pg/L |

| TDBPP | Yellow & East China Seas | Seawater | Detected (concentration not specified) |

| TDCIPP | Songhua River, China | River Water | 2.5 - 40 ng/L |

| TDCIPP | Coastal China | Seawater | 24 - 377 ng/L |

Data compiled from multiple research findings. healthvermont.govnih.govacs.orgmdpi.com

The disposal of consumer products containing BFRs is a primary source of their entry into waste streams. mdpi.com A significant concern in recent years is the interaction of these chemical additives with microplastics. nih.gov Microplastics, which are prevalent in wastewater and aquatic ecosystems, can adsorb persistent organic pollutants from the surrounding environment. nih.govaau.dk

Fibrous microplastics, in particular, are abundant in water, and the chemical additives they carry can be transported with them. nih.gov Research on Tris(2,3-dibromopropyl) isocyanurate (TBC), a related BFR, has shown its presence has been confirmed in materials such as microplastics and e-waste. nih.gov Studies have investigated how microplastic fibers affect the accumulation of TBC in aquatic organisms like zebrafish. nih.gov While environmentally relevant concentrations of polyester (B1180765) microplastic fibers did not affect TBC bioaccumulation from water, they did decrease its uptake from contaminated food sources. nih.gov This highlights the complex role microplastics play as vectors for chemical contaminants in the food chain. nih.govnih.gov The presence of both BFRs and their "novel" replacements in waste disposal sites suggests that these materials continue to be a long-term source of contamination for the environment. researchgate.net

Conclusion

2,3-Dibromopropyl phosphorodichloridate, though not a household name, is a pivotal compound in the field of flame-retardant materials science. Its synthesis and chemical properties underscore its role as a versatile intermediate, enabling the creation of a diverse range of organophosphorus halogenated flame retardants. The inherent reactivity of its phosphorodichloridate group allows for its incorporation into various molecular architectures, from simple additive molecules to complex polymer backbones. The synergistic flame-retardant mechanism, leveraging the combined power of phosphorus and bromine, highlights the sophisticated chemical design that underpins modern fire safety solutions. As the demand for high-performance, safe materials continues to grow, the study and application of functionalized intermediates like this compound will remain a critical area of research and development.

Future Research Directions and Sustainable Chemistry Considerations

Development of Novel Synthetic Routes with Reduced Environmental Impact

The synthesis of organophosphorus compounds has traditionally involved reagents and pathways that are now recognized as environmentally hazardous. The development of greener synthetic methodologies is a cornerstone of modern chemical research. rsc.orgresearchgate.net These new approaches aim to reduce waste, minimize the use of toxic substances, and improve energy efficiency. researchgate.net Research in this area is motivated by the desire to avoid the environmental persistence and potential toxicity associated with the manufacturing byproducts of older compounds.

Key areas of innovation include:

Catalysis: The use of sustainable and benign catalytic modes, such as copper catalysis, is being explored to create phosphorus-functionalized molecules with high atom economy. researchgate.net

Alternative Solvents and Conditions: Methodologies are being developed that operate under milder conditions, such as room temperature or solvent-free techniques, to reduce energy consumption and eliminate the need for volatile organic solvents. rsc.orgresearchgate.net

Bio-based Feedstocks: There is a growing interest in using renewable resources and bio-based chemicals, such as plant-derived materials like cellulose, lignin, and phytic acid, as starting materials for flame retardant synthesis. nih.govnih.gov This approach reduces reliance on petrochemical sources and can lead to more biodegradable products. plasticsengineering.org

Table 1: Comparison of Synthetic Approaches for Organophosphorus Compounds

| Feature | Traditional Synthetic Routes | Novel Green Synthetic Routes |

|---|---|---|

| Starting Materials | Often petrochemical-based and hazardous | Increasingly bio-based, renewable, and less toxic nih.gov |

| Solvents | Use of volatile organic compounds (VOCs) | Solvent-free conditions or use of green solvents (e.g., water) researchgate.net |

| Reaction Conditions | Often require high temperatures and pressures | Room temperature and ambient pressure operations rsc.org |

| Catalysts | Use of heavy metals or toxic catalysts | Benign catalysts (e.g., copper, enzymes) or catalyst-free methods researchgate.net |

| Byproducts | Generation of significant and often hazardous waste | High atom economy with minimal byproduct formation |

| Energy Efficiency | High energy consumption | Lower energy requirements, use of alternative energy sources (e.g., visible light) rsc.org |

Design of Next-Generation Phosphorus-Based Flame Retardants

The limitations of halogenated flame retardants have spurred extensive research into the design of new generations of phosphorus-based flame retardants (PFRs) that offer high efficiency without adverse environmental and health impacts. labinsights.nltandfonline.combudenheim.com The focus is on creating compounds that are non-toxic, environmentally benign, and effective at low concentrations. labinsights.nl

Current research is centered on several key strategies:

Halogen-Free Formulations: The primary driver is the replacement of halogenated compounds with halogen-free alternatives to prevent the formation of toxic dioxins and furans during combustion. tandfonline.commdpi.comresearchgate.net Phosphorus-based flame retardants are a leading class of these alternatives, acting in both the gas and condensed phases to inhibit fire. frontiersin.orgnih.gov

Bio-Based Flame Retardants: Significant effort is being directed toward developing flame retardants from renewable sources like lignin, cellulose, and chitosan. nih.govplasticsengineering.org These materials are often chemically modified with phosphorus-based compounds to enhance their fire-retardant properties. plasticsengineering.org

Intumescent Systems: Phosphorus/nitrogen-based intumescent flame retardants are highly efficient. mdpi.com They work by forming a protective char layer on the material's surface, which insulates the underlying polymer from heat and oxygen. tandfonline.commdpi.com

Synergistic Formulations: Research is exploring the combination of phosphorus compounds with other elements like nitrogen, silicon, and boron to create synergistic effects that enhance flame retardancy. researchgate.netacs.org For instance, metal phosphinates are often more effective when used with a nitrogen synergist. nih.gov

Machine Learning and AI: Advanced computational tools, including machine learning and genetic algorithms, are being used to predict the flame-retardant efficiency of different molecular structures. europa.euimdea.org This allows for the rational design of novel, high-efficiency PFRs before their synthesis, accelerating the development process. europa.euimdea.orgeuropa.eu

Table 2: Evolution of Flame Retardant Technologies

| Generation | Primary Chemistry | Key Characteristics | Examples |

|---|---|---|---|

| First Generation | Halogenated Organic Compounds (e.g., Brominated) | High efficiency, low cost; environmental and health concerns (persistence, bioaccumulation, toxic byproducts). | 2,3-Dibromopropyl phosphorodichloridate, Polybrominated diphenyl ethers (PBDEs) |

| Second Generation | Halogen-Free Phosphorus-Based (PFRs) | Reduced toxicity, lower smoke generation; acts via gas and/or condensed phase mechanisms. frontiersin.orgnih.gov | Triphenyl phosphate (B84403) (TPP), Ammonium polyphosphate (APP), DOPO |

| Third Generation | Bio-Based and Sustainable | Derived from renewable resources, biodegradable, low environmental footprint. nih.govplasticsengineering.org | Phosphorylated lignin, modified cellulose, phytic acid derivatives |

| Next Generation | AI-Designed, Polymeric, Multi-element Synergistic | High efficiency at low loadings, designed for specific polymers, reduced migration, enhanced material properties. researchgate.neteuropa.eu | Polymeric PFRs, Phosphorus-Nitrogen-Silicon systems |

Advanced Materials Integration and Performance Optimization

A critical area of research is the effective integration of flame retardants into polymer matrices without compromising the material's mechanical, thermal, or electrical properties. labinsights.nl Additive flame retardants used in the past often leached from the host material over time. Modern approaches focus on creating more stable and durable flame-retardant polymers.

Key strategies for optimization include:

Reactive Flame Retardants: Incorporating flame-retardant elements directly into the polymer backbone via covalent bonds. mdpi.com This "reactive" approach prevents the flame retardant from migrating or leaching out, ensuring long-term performance and reducing environmental exposure.

Cross-linking and Aggregation: Designing flame retardant molecules with cross-linking structures. These networks can rapidly form a stable and dense char layer during combustion, significantly enhancing the condensed-phase flame retardant effect by physically isolating the material from oxygen and heat. acs.org

Performance Modeling: Utilizing statistical design of experiments (DOE) to optimize the composition of flame-retardant additives in a polymer composite. researchgate.net This allows researchers to study the influence of each component and their interactions to maximize fire retardancy while maintaining desired mechanical properties. mdpi.comresearchgate.net

Comprehensive Environmental Fate Modeling and Risk Assessment Methodologies

To prevent the widespread environmental contamination seen with past flame retardants, it is crucial to understand the environmental fate and transport of new compounds. mdpi.com Comprehensive modeling and risk assessment are now integral to the development process.

Future research in this domain focuses on:

Multimedia Urban Models: Developing and refining models like the Multimedia Urban Model (MUM) to estimate the transport, fate, and emissions of organophosphate esters (OPEs) in complex urban environments. acs.org These models help identify primary emission sources and transport pathways, such as atmospheric deposition into waterways. acs.org

Mass Balance Models: Applying mass balance models in sensitive ecosystems like estuaries to quantify the transport fluxes of OPEs. nih.gov This approach can identify the main entry pathways (e.g., riverine input) and fates (e.g., outflow to the sea), providing critical data for environmental management. nih.gov

Bioavailability and Transformation Studies: Investigating the sorption and transformation behaviors of OPEs in different environmental compartments, such as soil and sediment. researchgate.net Understanding these processes is crucial for assessing the bioavailability of these compounds and their potential to enter the food chain. researchgate.net

Ecological Risk Assessment: Moving beyond simple detection to quantitative risk assessment. This involves calculating risk quotients (RQ) based on measured environmental concentrations and known toxicity data to identify which specific compounds may pose a medium or high risk to the ecosystem, allowing for targeted pollution control strategies. nih.govnih.gov

Innovations in Analytical Detection and Monitoring Technologies

The ability to detect and monitor flame retardants at trace levels in various environmental matrices is essential for assessing exposure, enforcing regulations, and understanding environmental fate. nih.govmdpi.com As new flame retardants are developed, analytical methods must evolve to accurately identify and quantify them, often in complex mixtures alongside legacy pollutants.

Innovations in this field include:

Advanced Mass Spectrometry Techniques: The use of high-sensitivity techniques like gas chromatography coupled with atmospheric pressure chemical ionization (APCI) and tandem mass spectrometry (GC-APCI-MS/MS) allows for the extremely sensitive determination of brominated and organophosphorus flame retardants at very low concentrations (pg/g levels). nih.gov

Chromatographic Separation: The development of advanced chromatographic methods, such as comprehensive two-dimensional gas chromatography (GC×GC) and liquid chromatography (LC), enables the separation and analysis of complex mixtures of flame retardants and their isomers or metabolites. researchgate.netresearchgate.net

Electrochemical Sensors: The creation of low-cost, portable, and highly sensitive electrochemical sensors for the rapid detection of organophosphorus compounds in environmental samples. nih.govmdpi.com Voltammetric methods, in particular, have shown promise for on-site monitoring. nih.gov

Spectroscopic Methods: The application of techniques like Surface-Enhanced Raman Spectroscopy (SERS) to establish molecular "fingerprints" for specific compounds, such as the P=O bond in organophosphorus molecules, allowing for efficient screening in complex samples. mdpi.com Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy remain vital for structural elucidation. cwejournal.org

Table 3: Advanced Analytical Techniques for Organophosphorus Compounds

| Technique | Principle | Application & Advantages |

|---|---|---|

| GC-MS/MS | Separates volatile compounds (GC) and identifies them by mass-to-charge ratio (MS/MS). | Gold standard for identifying and quantifying a wide range of OPFRs in environmental matrices. High sensitivity and specificity. nih.gov |

| LC-MS/MS | Separates non-volatile and thermally unstable compounds (LC) for mass spectrometric detection. | Ideal for analyzing newer, often less volatile polymeric or reactive PFRs and their metabolites. researchgate.netresearchgate.net |

| GC-APCI-MS | A soft ionization technique that reduces fragmentation, increasing sensitivity for highly brominated or complex compounds. | Provides improved detectability and specificity, especially for highly brominated congeners, reaching femtogram (fg) detection limits. nih.gov |

| Electrochemical Sensors | Measures the current response of an electrochemical cell as a potential is varied (voltammetry). | Offers high sensitivity, low cost, and potential for miniaturization and on-site, real-time monitoring of environmental samples. nih.govmdpi.com |

| SERS | Enhances the Raman scattering of molecules adsorbed on rough metal surfaces. | Provides molecular fingerprinting for rapid and sensitive screening of specific chemical bonds (e.g., P=O) in complex mixtures. mdpi.com |

Q & A

Basic Question

- Acute Effects : Skin and eye irritation upon contact; respiratory distress from inhalation of decomposition products (e.g., bromine vapors) .

- Chronic Effects :

How can researchers design in vitro studies to assess the genotoxic effects of Tris(2,3-dibromopropyl) phosphate?

Advanced Question

To evaluate genotoxicity:

- Cell Lines : Use human hepatoma (HepG2) or kidney (HEK293) cells to model organ-specific metabolic activation .

- Assays :

- Dosage : Include sub-cytotoxic ranges (1–50 µM) to avoid confounding results from cell death .

What methodologies are effective in resolving discrepancies in carcinogenicity data across different animal models?

Advanced Question

Discrepancies in tumor incidence (e.g., kidney tumors in rats vs. forestomach tumors in mice) require:

- Metabolic Profiling : Compare species-specific cytochrome P450 activity using liver microsomes to identify differential metabolite formation (e.g., brominated aldehydes) .

- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to determine threshold effects and reconcile interspecies variability .

- Pathway Analysis : Use RNA sequencing to map oncogenic pathways (e.g., oxidative stress, NF-κB activation) in target organs .

How should ecological risk assessments be structured to evaluate the impact of Tris(2,3-dibromopropyl) phosphate on aquatic and terrestrial ecosystems?

Advanced Question

- Exposure Modeling :

- Toxicity Endpoints :

- Risk Prioritization : Use hazard quotients (HQs) weighted by regional detection frequencies and persistence .

What are the key considerations for synthesizing Tris(2,3-dibromopropyl) phosphate derivatives for flame-retardant research?

Advanced Question

- Intermediate Selection : Use 2,3-dibromo-1-propanol as a precursor for controlled esterification with phosphorus oxychloride .

- Reaction Optimization : Maintain anhydrous conditions at 60–80°C to minimize hydrolysis; monitor reaction progress via ³¹P NMR .

- Purity Validation : Recrystallize from hexane/ethyl acetate mixtures and confirm purity via GC-MS (>98%) .

How can researchers mitigate matrix interference when quantifying Tris(2,3-dibromopropyl) phosphate in complex biological samples?

Advanced Question

- Sample Cleanup : Use multi-layered SPE cartridges (C18 + silica gel) to remove lipids and proteins .

- Isotope Dilution : Employ ¹³C-labeled internal standards to correct for ion suppression in LC-MS .

- Method Blanks : Include procedural blanks to identify background contamination from lab solvents or equipment .

What mechanistic insights explain the reproductive toxicity of Tris(2,3-dibromopropyl) phosphate?

Advanced Question

- Spermatogenic Disruption : The compound induces oxidative stress in testicular Leydig cells, reducing testosterone synthesis. In vivo studies in rats show 40% decreased sperm motility at 100 mg/kg/day doses .

- Epigenetic Effects : DNA methylation changes in spermatozoa (e.g., hypermethylation of Akr1c3) correlate with impaired fertility .

What strategies are recommended for long-term storage of Tris(2,3-dibromopropyl) phosphate to prevent degradation?

Basic Question

- Container : Amber glass bottles with PTFE-lined caps to avoid photodegradation and moisture ingress .

- Conditions : Store at 4°C in a ventilated cabinet separate from strong acids/bases to prevent hydrolysis .

- Stability Monitoring : Conduct quarterly GC-MS analysis to detect decomposition products (e.g., dibromopropanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.